molecular formula C14H14Cl2N2O B1671291 IMAZALIL CAS No. 35554-44-0

IMAZALIL

Cat. No.: B1671291
CAS No.: 35554-44-0
M. Wt: 297.2 g/mol
InChI Key: PZBPKYOVPCNPJY-UHFFFAOYSA-N
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Description

IMAZALIL, also known as enilconazole, is a systemic imidazole fungicide widely used in agriculture and veterinary medicine. It is primarily employed to control a broad spectrum of fungi on fruits, vegetables, and ornamentals. This compound is particularly effective against powdery mildew on cucumbers and black spot on roses. Additionally, it is used as a seed dressing and for postharvest treatment of citrus fruits, bananas, and other produce to prevent storage decay .

Mechanism of Action

Target of Action

Imazalil is a systemic fungicide that inhibits ergosterol biosynthesis . Ergosterol is a crucial component of fungal cell membranes, and its disruption leads to a wide spectrum of diseases caused by fungi in fruits, vegetables, and ornamental plants .

Mode of Action

This compound interacts with its targets by inhibiting the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to the death of the fungus . This compound has a broader spectrum of application than thiabendazole and is active against strains resistant to this type of compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting this pathway, this compound prevents the formation of ergosterol, a vital component of the fungal cell membrane. This disruption leads to a series of downstream effects, including the death of the fungus .

Pharmacokinetics

This compound is rapidly absorbed, distributed, metabolized, and excreted by rats . Almost 90% of the administered radioactivity was excreted within 96 hours . This rapid metabolism and excretion suggest that this compound has good bioavailability.

Result of Action

The primary molecular and cellular effect of this compound’s action is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This disruption leads to the death of the fungus, effectively controlling a wide spectrum of diseases caused by fungi .

Action Environment

This compound is used in various environments, including agriculture and veterinary medicine . Its efficacy can be influenced by environmental factors such as temperature, humidity, and the presence of other substances . For example, in agriculture, this compound is primarily used on tubers for storage , where environmental conditions like temperature and humidity can significantly impact its efficacy .

Biochemical Analysis

Biochemical Properties

Imazalil plays a crucial role in biochemical reactions by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes . This inhibition occurs through the interaction of this compound with the enzyme lanosterol 14α-demethylase, which is essential for ergosterol production . By binding to this enzyme, this compound disrupts the normal function of fungal cell membranes, leading to the death of the fungal cells .

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death . In mammalian cells, exposure to this compound has been reported to cause developmental abnormalities, gut microbiota dysbiosis, colonic inflammation, and endocrine system disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the enzyme lanosterol 14α-demethylase, inhibiting its activity . This inhibition prevents the conversion of lanosterol to ergosterol, a critical step in the biosynthesis of fungal cell membranes . The lack of ergosterol disrupts the structural integrity of the cell membrane, leading to increased permeability and cell death . Additionally, this compound may influence gene expression by altering the transcription of genes involved in ergosterol biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent effects on cellular function, including continued disruption of cell membrane integrity and metabolic processes . The stability and degradation of this compound are critical factors in its long-term efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant adverse effects . At high doses, this compound can be toxic, leading to symptoms such as developmental abnormalities, gut microbiota dysbiosis, and endocrine system disorders . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a fungicide . It interacts with enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi . The inhibition of this enzyme by this compound affects metabolic flux and metabolite levels, leading to the accumulation of lanosterol and other intermediates . These changes in metabolic pathways are central to the compound’s antifungal activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound in specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity . Understanding the transport and distribution of this compound is essential for optimizing its use in agricultural settings .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where it interacts with lanosterol 14α-demethylase . This localization is critical for its activity, as the enzyme is involved in the biosynthesis of ergosterol . Post-translational modifications and targeting signals direct this compound to specific compartments, ensuring its effective interaction with the target enzyme . The subcellular localization of this compound is a key factor in its mechanism of action and overall efficacy .

Preparation Methods

IMAZALIL can be synthesized through various synthetic routes. One common method involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

IMAZALIL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce imidazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

IMAZALIL belongs to the imidazole class of fungicides, which includes other compounds such as prochloraz, thiabendazole, and ketoconazole. Compared to these compounds, this compound is unique in its broad-spectrum activity and effectiveness against a wide range of fungal pathogens. Additionally, this compound’s systemic properties allow it to be absorbed and translocated within the plant, providing long-lasting protection .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole
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InChI

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2
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InChI Key

PZBPKYOVPCNPJY-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl
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Molecular Formula

C14H14Cl2N2O
Record name IMAZALIL
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Related CAS

33586-66-2 (mononitrate), 58594-72-2 (unspecified sulfate)
Record name Enilconazole [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8024151
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Molecular Weight

297.2 g/mol
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Physical Description

Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide., Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC], Solid, LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL).
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Boiling Point

347 °C, 347.00 °C. @ 760.00 mm Hg, 319-347 °C (estimated)
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Flash Point

192 °C
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Solubility

In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether., In water, 0.18 g/L at pH 7.6, 20 °C, 180 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.14
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Density

1.348 g/ml at 26 °C, Relative density (water = 1): 1.2
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Vapor Pressure

0.00000119 [mmHg], 1.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Two single-copy genes, designated atrA and atrB (ATP-binding cassette transporter A and B), were cloned from the filamentous fungus Aspergillus nidulans and sequenced. Based on the presence of conserved motifs and on hydropathy analysis, the products encoded by atrA and atrB can be regarded as novel members of the ATP-binding cassette (ABC) superfamily of membrane transporters. Both products share the same topology as the ABC transporters PDR5 and SNQ2 from Saccharomyces cerevisiae and CDR1 from Candida albicans, which are involved in multidrug resistance of these yeasts. Significant homology also occurs between the ATP-binding cassettes of atrA and atrB, and those of mammalian ABC transporters (P-glycoproteins). The transcription of atrA and, i particular, atrB in mycelium of A. nidulans is strongly enhanced by treatment with several drugs, including antibiotics, azole fungicides and plant defense toxins. The enhanced transcription is detectable within a few minutes after drug treatment and coincides with the beginning of energy-dependent drug efflux activity, reported previously in the fungus for azole fungicides. Transcription of the atr genes has been studied in a wild-type and in a series of isogenic strains carrying the imaA and/or imaB genes, which confer multidrug resistance to various toxic compounds such as the azole fungicide imazalil. atrB is constitutively transcribed at a low level in the wild-type and in strains carrying imaA or imaB. Imazalil treatment enhances transcription of atrB to a similar extent in all strains tested. atrA, unlike atrB, displays a relatively high level of constitutive expression in mutants carrying imaB. Imazalil enhances transcription of atrA more strongly in imaB mutants, suggesting that the imaB locus regulates atrA. Functional analysis demonstrated that cDNA of atrB can complement the drug hypersensitivity associated with DPR5 deficiency in S. cerevisiae.
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Color/Form

Slightly yellow to brown crystalline mass., Solidified oil, Brownish oil

CAS No.

35554-44-0
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Melting Point

52.7 °C, 50 °C
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Synthesis routes and methods

Procedure details

imibenconazole; iminoctadine triacetate; iminoctadine tris(albesil); iodocarb; ipconazole; iprobenfos; iprodione; iprovalicarb; irumamycin; isoprothiolane; isovaledione;
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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IMAZALIL
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.